

Technical Profile of Temelastine (SK&F 93944)

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Compound Focus: Linetastine

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Temelastine was identified as a potent, selective, and competitive histamine H1-receptor antagonist. A key characteristic was its reported inability to penetrate the central nervous system, classifying it as a non-sedating antihistamine [1].

The tables below summarize the core quantitative data from preclinical and clinical studies.

Table 1: In Vitro and In Vivo (Preclinical) Pharmacological Data

Assay/Model	Finding/Result	Comparative Agent
Isolated Guinea Pig Trachea (Histamine-induced contraction)	Concentration-dependent inhibition (10^{-9} - 10^{-7} M); pKB = 9.5 [2]	Mepyramine (pKB = 8.5) [2]
Isolated Guinea Pig Trachea (Antigen-induced contraction)	Significant depression of the rapid initial phase of contraction [2]	---
Anesthetized Dogs (Histamine-induced bronchoconstriction)	Selective inhibition at doses as low as 30 µg/kg, i.v. [2]	Terfenadine (less selective) [2]
Anesthetized Dogs (Antigen-induced bronchospasm)	Pretreatment with aerosol (1%) significantly inhibited bronchospasm [2]	Mepyramine [2]

Table 2: Clinical Pharmacodynamics and Pharmacokinetics in Humans

Parameter	Finding/Result	Comparative Agent
Effect (Inhibition of cutaneous histamine wheal)	Dose-dependent reduction; maximal at 2 hours, present at 8 hours [1]	Chlorpheniramine [1]
Efficacy (100 mg single dose)	64%, 49%, 56%, and 51% reduction in wheal area at 8, 12, 16, and 20 hrs, respectively [1]	---
Plasma Concentration (100 mg single dose)	4.04, 2.77, 1.88, and 1.44 $\mu\text{mol/L}$ at 8, 12, 16, and 20 hrs, respectively [1]	---
Proposed Dosing	Daily or twice-daily dosing with 100 mg suggested to be adequate [1]	---

Detailed Experimental Protocols

The search results provide details on several key experimental methodologies used to characterize Temelastine.

Protocol: In Vitro Histamine Receptor Antagonism (Guinea Pig Trachea)

This protocol assessed the potency and mechanism of action [2].

- **Tissue Preparation:** Guinea pig trachea is isolated and suspended in an organ bath containing oxygenated physiological solution.
- **Contraction Induction:** Cumulative concentrations of histamine are added to the bath to induce contractions and establish a control concentration-response curve.
- **Antagonist Testing:** The tissue is incubated with varying concentrations of Temelastine (e.g., 10^{-9} M to 10^{-7} M) for a set period.
- **Challenge Repeat:** The histamine concentration-response curve is re-established in the presence of the antagonist.
- **Data Analysis:** The rightward shift of the histamine curve is analyzed to calculate the antagonist's affinity, expressed as pKB (e.g., 9.5 for Temelastine).

Protocol: In Vivo Antigen-Induced Bronchoconstriction (Allergic Dog Model)

This model evaluated efficacy against allergen-provoked responses [2].

- **Animal Model:** Anesthetized mongrel dogs with a native allergy to *Ascaris suum* antigen.
- **Antigen Challenge:** Increasing aerosol concentrations of the antigen are administered to induce bronchospasm, measured as an increase in pulmonary airflow resistance.
- **Drug Intervention:** Animals are pretreated with an aerosolized formulation of Temelastine (1% solution; 50 tidal breaths) prior to the antigen challenge.
- **Outcome Measurement:** The magnitude of bronchospasm (increase in resistance) in drug-treated animals is compared to control groups to determine the percent inhibition.

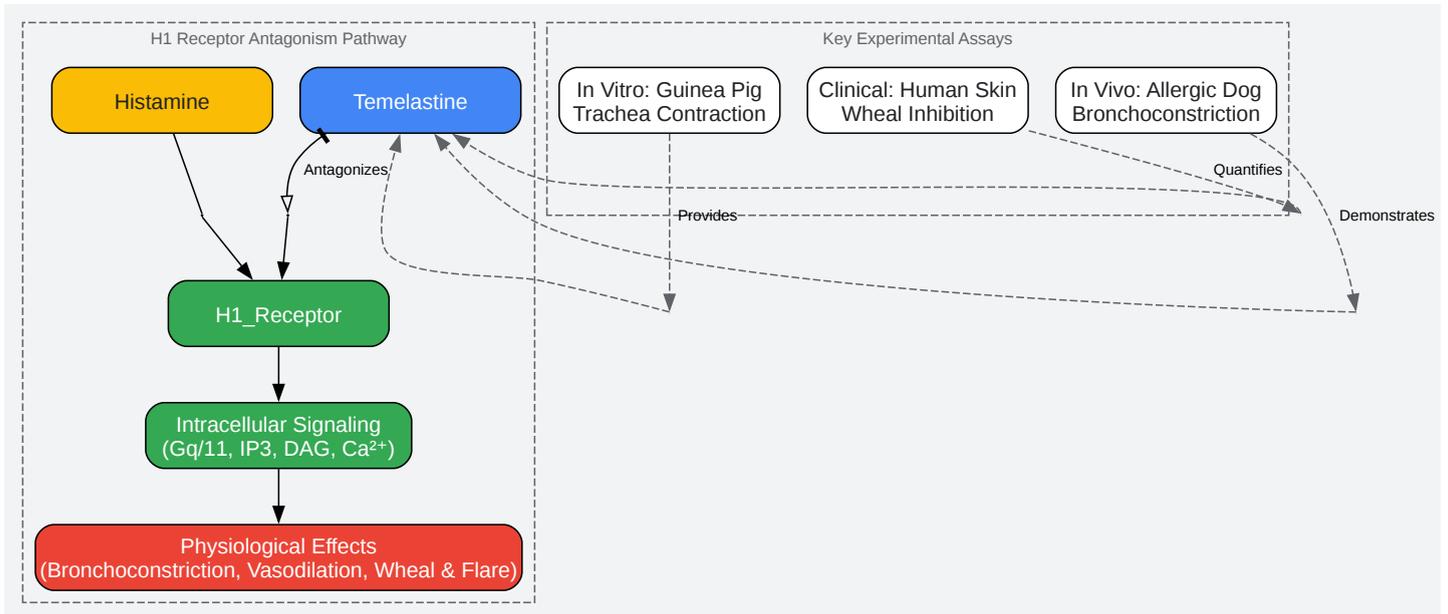
Protocol: Clinical Skin Wheal Test (Human Pharmacodynamics)

This study quantified the time-course and dose-response of H1-blockade in humans [1].

- **Study Design:** Randomized, double-blind, controlled trial.
- **Procedure:** Cutaneous histamine wheals are induced in subjects (e.g., via puncture test) before and at scheduled intervals after oral administration of Temelastine (50, 100, 200 mg) or a control (e.g., chlorpheniramine 4 mg).
- **Measurement:** The area of the wheal reaction is measured planimetrically.
- **Data Analysis:** The percentage reduction in wheal area relative to baseline is calculated for each dose and time point to determine onset, magnitude, and duration of action.

Mechanism of Action and Signaling

As a competitive H1-receptor antagonist, Temelastine works by blocking the histamine signaling pathway. The diagram below illustrates this mechanism and the experimental workflow for its characterization.



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This diagram shows how Temelastine blocks the H1 receptor to prevent histamine-induced effects, which were validated through specific experimental assays [2] [1] [3].

Guidance for Further Research

The search results indicate that Temelastine was an investigational compound in the 1980s, and its current development status is unclear. To proceed:

- **Verify Current Status:** Check current regulatory and clinical trial databases (e.g., ClinicalTrials.gov, EMA, FDA) using "Temelastine" and "SK&F 93944" as keywords.

- **Investigate Discontinuation:** The absence of recent literature suggests development may have been halted. Searching for patent filings or internal company reports from GlaxoSmithKline (the successor to Smith, Kline & French) may provide reasons.
- **Explore Related Compounds:** Research on Temelastine may have contributed to the development of later non-sedating antihistamines like loratadine or cetirizine [4].

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